Isopropylhydrazine oxalate

Description

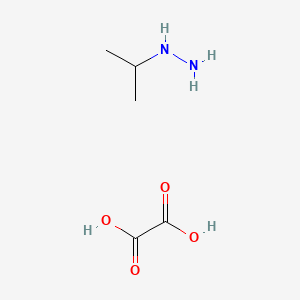

Isopropylhydrazine oxalate (C₃H₁₀N₂·C₂H₂O₄) is the oxalate salt of isopropylhydrazine, a hydrazine derivative with the molecular formula C₃H₁₀N₂ (monoisotopic mass: 74.0844 g/mol) . It is historically significant as a metabolite of iproniazid, an antidepressant drug withdrawn due to hepatotoxicity . The compound’s toxicity arises from its covalent binding to hepatic macromolecules via cytochrome P-450-mediated oxidation, leading to liver necrosis in rats . Its synthesis involves hydrolysis of iproniazid to isonicotinic acid and isopropylhydrazine, followed by oxalate salt formation .

Properties

IUPAC Name |

oxalic acid;propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288941 | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-61-4, 3468-25-5 | |

| Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylhydrazine oxalate can be synthesized through the reaction of isopropylhydrazine with oxalic acid. The reaction typically involves mixing isopropylhydrazine with oxalic acid in a suitable solvent, such as ethanol, and heating the mixture under controlled conditions . For example, a mixture of 1.0 g of 3-dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid tert-butyl ester and 0.8 g of this compound in 10 ml of ethanol can be stirred at 140°C for 5 minutes under microwave irradiation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Isopropylhydrazine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Isopropylhydrazine oxalate serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with desired properties.

2. Biological Activity:

- Research indicates that this compound exhibits potential biological activities. Studies have focused on its interactions with biomolecules, suggesting possible therapeutic applications, especially in cancer treatment .

3. Genotoxicity Studies:

- Case studies have investigated the genotoxic effects of hydrazine derivatives, including this compound. These studies are crucial for understanding the compound's safety profile and its implications in pharmacology .

4. Pharmaceutical Development:

- The compound has been explored as a precursor for pharmaceutical compounds. Its ability to participate in various chemical reactions makes it valuable in drug development processes.

Case Studies

Case Study 1: Antitumor Activity

- A study examining various hydrazine derivatives reported significant binding affinity of this compound to certain targets, indicating potential antitumor activity. The findings suggest that this compound could play a role in developing cancer therapies.

Case Study 2: Genotoxic Effects

Mechanism of Action

The mechanism of action of isopropylhydrazine oxalate involves its interaction with specific molecular targets and pathways. For example, it inhibits the metabolism of histamine by interfering with the activity of histamine-metabolizing enzymes . This inhibition can lead to anti-inflammatory effects and other biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetylhydrazine

- Structural Relationship : Acetylhydrazine (CH₃CONHNH₂) shares a hydrazine backbone but substitutes the isopropyl group with an acetyl moiety.

- Toxicity : Isopropylhydrazine exhibits 10-fold higher hepatic toxicity than acetylhydrazine due to a lower Kₘ value (0.15 mM vs. 1.5 mM) for covalent binding to rat liver microsomes, enhancing its metabolic activation .

- Metabolism : Both compounds undergo P-450 oxidation, but isopropylhydrazine generates reactive propane derivatives (e.g., acetone, CO₂) that alkylate hepatic proteins .

Table 1: Comparative Toxicity Parameters

| Parameter | Isopropylhydrazine | Acetylhydrazine |

|---|---|---|

| Kₘ (rat liver microsomes) | 0.15 mM | 1.5 mM |

| Covalent Binding (nmol/mg protein) | 12.3 ± 1.5 | 1.8 ± 0.3 |

| Hepatotoxicity (LD₅₀ in rats) | 25 mg/kg | 150 mg/kg |

Propylhydrazine Oxalate

- Structural Relationship : Propylhydrazine oxalate (C₃H₁₀N₂·C₂H₂O₄) differs only in the linear propyl group versus the branched isopropyl group.

- Solubility: Both oxalate salts exhibit poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar solvents like ethanol .

- Toxicity Data: Limited direct comparisons exist, but branched alkyl hydrazines (e.g., isopropyl) generally show higher hepatotoxicity than linear analogs due to enhanced metabolic activation .

Cyclopropylmethyl-Hydrazine Oxalate

Hydralazine Hydrochloride

- Functional Comparison : A clinically used hydrazine derivative (C₈H₈N₄·HCl) with vasodilatory effects.

- Metabolism : Unlike isopropylhydrazine, hydralazine undergoes acetylation rather than P-450 oxidation, reducing covalent binding risks .

- Toxicity : Hydralazine causes lupus-like syndrome but lacks direct hepatotoxicity, highlighting structural determinants of toxicity .

Isoniazid (Isonicotinylhydrazine)

- Structural Relationship : Contains a pyridine ring instead of an isopropyl group.

- Enzyme Inhibition: Both isoniazid and isopropylhydrazine inhibit monoamine oxidase (MAO) and aromatic amine dehydrogenase (AADH), but via distinct mechanisms (competitive vs. non-competitive) .

- Metabolism : Isoniazid is acetylated to acetylhydrazine, a less toxic metabolite, whereas isopropylhydrazine bypasses this detoxification pathway .

Research Findings and Mechanistic Insights

- Metabolic Activation: Isopropylhydrazine’s hepatotoxicity correlates with cytochrome P-450 activity. Phenobarbital pretreatment increases necrosis by inducing P-450, while inhibitors like piperonyl butoxide reduce binding .

- Comparative Enzyme Kinetics : Isopropylhydrazine’s lower Kₘ and higher binding affinity explain its superior toxicity compared to acetylhydrazine and iproniazid .

Biological Activity

Isopropylhydrazine oxalate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Background

This compound is a hydrazine derivative, which is often used in various chemical syntheses and has been studied for its pharmacological properties. The oxalate salt form enhances its stability and solubility, making it suitable for biological applications.

Biological Activity

1. Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers in various experimental models. For instance, studies have demonstrated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels when administered to subjects under oxidative stress conditions .

2. Anti-inflammatory Effects:

this compound has been linked to anti-inflammatory effects, potentially through the modulation of inflammatory cytokines. In animal models, it has been observed to decrease the levels of pro-inflammatory markers, suggesting a role in mitigating inflammation-related diseases .

3. Antimicrobial Activity:

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating potential applications in treating infections or as a preservative in food products .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The compound acts as a scavenger of free radicals, thereby protecting cellular components from oxidative damage.

- Enzyme Modulation: It may modulate the activity of certain enzymes involved in oxidative stress responses and inflammatory pathways.

- Cell Signaling Pathways: this compound may influence cell signaling pathways that regulate inflammation and immune responses.

Case Studies

-

Oxidative Stress Reduction:

In a controlled study involving rats subjected to induced oxidative stress, administration of this compound resulted in significant reductions in serum creatinine and blood urea nitrogen (BUN), indicating protective effects on renal function . -

Antimicrobial Efficacy:

A study evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .

Data Table

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for isopropylhydrazine oxalate?

- Answer: A standard synthesis involves reacting this compound with dibenzoylacetylene in benzene under heating. After dissolution, potassium hydroxide is added to precipitate the product, followed by recrystallization from absolute ethanol to achieve 60% yield. Critical factors include solvent selection, stoichiometric precision, and temperature control to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Answer: Key methods include:

- Melting point analysis (203°C with decomposition) for preliminary purity assessment.

- Elemental analysis (C, H, N percentages) to verify composition.

- Spectroscopic techniques : IR for identifying functional groups (e.g., hydrazine and oxalate moieties) and NMR for structural elucidation. Cross-validation with literature data ensures accuracy .

Advanced Research Questions

Q. What molecular mechanisms underlie the hepatotoxicity of isopropylhydrazine derivatives?

- Answer: Isopropylhydrazine is metabolized by cytochrome P-450 enzymes into reactive electrophiles (acylating/alkylating agents) that covalently bind to hepatic macromolecules, inducing necrosis. Its toxicity exceeds acetylhydrazine due to a 10-fold lower Km for microsomal binding, enhancing metabolic activation efficiency .

Q. How do crystallization dynamics of 1,2-isopropylhydrazine dicarboxylate influence impurity formation in Mitsunobu reactions?

- Answer: The byproduct 1,2-isopropylhydrazine dicarboxylate crystallizes and forms a cocrystal with triphenylphosphine oxide (TPPO), altering its solubility. Computational fluid dynamics (CFD) and kinetic modeling reveal that mixing inefficiencies exacerbate cocrystal formation, directly impacting impurity variability. Optimizing agitation rates and solvent polarity mitigates this issue .

Q. What in vitro models are recommended for studying metabolic activation pathways of this compound?

- Answer: Liver microsomal assays (human or rat) supplemented with NADPH effectively replicate cytochrome P-450-mediated metabolism. Quantifying covalent adducts via radiolabeled tracers (e.g., ³H-isopropylhydrazine) or LC-MS/MS provides mechanistic insights into hepatotoxicity .

Q. How can researchers reconcile contradictory data on isopropylhydrazine’s neuropharmacological effects?

- Answer: Discrepancies (e.g., elevated serotonin without behavioral reversal) require:

- Species-specific metabolic profiling (e.g., human vs. rat microsomes).

- Dose-response studies to distinguish acute vs. chronic effects.

- Multi-system assays (e.g., monoamine quantification paired with behavioral tests). Meta-analyses of in vivo/in vitro data improve reproducibility .

Q. What safety protocols are essential for handling this compound given its hazard profile?

- Answer: Adhere to hazard codes R20/21/22 (toxic via inhalation, skin contact, ingestion) and R36/37/38 (irritant). Mandatory protocols include:

- Engineering controls (fume hoods, sealed reactors).

- PPE (nitrile gloves, goggles, lab coats).

- Emergency decontamination infrastructure (eye wash stations, showers) .

Q. How can reaction conditions be optimized to minimize byproduct formation in hydrazine-based syntheses?

- Answer: Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.